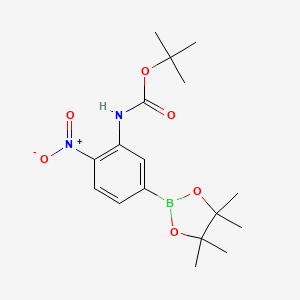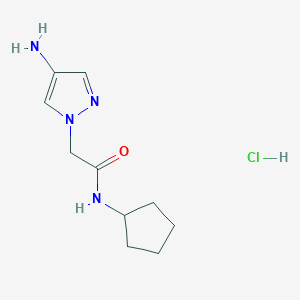
Biphenyl-13C12
Übersicht
Beschreibung
Biphenyl-13C12 is a stable isotope-labeled compound where all twelve carbon atoms in the biphenyl molecule are replaced with the carbon-13 isotope. This compound is primarily used in scientific research for tracing and studying chemical reactions and pathways due to its distinct isotopic signature. The molecular formula of this compound is 13C6H5-13C6H5, and it has a molecular weight of 166.12 g/mol .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
Biphenyl-13C12, also known as Diphenyl-13C12 , is a stable isotope-labelled compound
Mode of Action
It is known that the compound is used in various scientific and industrial applications due to its stable isotope-labelled properties .
Biochemical Pathways
It is known that biphenyl compounds are involved in the biosynthesis of biphenyl phytoalexins in certain plants . In this process, benzoate-Coenzyme A ligase converts benzoic acid to benzoyl-CoA, which is then used by biphenyl synthase to form the biphenyls .
Result of Action
It is known that biphenyl compounds can have various effects depending on their specific structures and the biological systems in which they are present .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Biphenyl-13C12 can be synthesized through various methods, including the Wurtz-Fittig reaction, Ullmann reaction, and Suzuki-Miyaura coupling. These methods involve the coupling of aryl halides in the presence of catalysts and specific reaction conditions.
Wurtz-Fittig Reaction: This method involves the coupling of aryl halides with sodium metal in dry ether.
Ullmann Reaction: This method involves the coupling of aryl halides in the presence of copper powder at elevated temperatures.
Suzuki-Miyaura Coupling: This method involves the coupling of aryl boronic acids with aryl halides in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Biphenyl-13C12 undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction.
Electrophilic Substitution: Similar to benzene, biphenyl compounds undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Oxidation: this compound can be oxidized to form biphenyl quinones or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of hydrogenated biphenyl derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound yields nitrobiphenyls, while oxidation can produce biphenyl quinones .
Vergleich Mit ähnlichen Verbindungen
Biphenyl-13C12 is unique due to its isotopic labeling, which distinguishes it from other biphenyl compounds. Similar compounds include:
Biphenyl-d10: A deuterium-labeled biphenyl compound used for similar tracing studies.
Benzene-13C6: A carbon-13 labeled benzene compound used in studying aromatic systems.
Phenylcyclohexane-13C12, d16: A compound with both carbon-13 and deuterium labeling used in advanced material studies.
These compounds share similar applications but differ in their specific isotopic labeling, which provides unique advantages for various research purposes.
Eigenschaften
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexatrienyl(1,2,3,4,5,6-13C6)cyclohexatriene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOUZKKEUPVFJK-WCGVKTIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745917 | |
| Record name | (~13~C_12_)-1,1'-Biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.120 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104130-36-1 | |
| Record name | (~13~C_12_)-1,1'-Biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 104130-36-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate](/img/structure/B1443549.png)
![tert-butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate](/img/structure/B1443550.png)

![4-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride](/img/structure/B1443555.png)


![N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B1443559.png)


![(1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1443563.png)




